2,3,5-Triiodobenzoyl chloride
Description
Foundational Significance of Acyl Chlorides in Contemporary Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by a carbonyl group (C=O) bonded to a chlorine atom, with the general structure RCOCl. ebsco.comnumberanalytics.com They are highly reactive intermediates widely utilized in organic synthesis. catalysis.blog Their importance stems from their versatility in introducing acyl groups (RCO-) into molecules, a critical step in the synthesis of numerous compounds such as pharmaceuticals, agrochemicals, and polymers. numberanalytics.com
The high reactivity of acyl chlorides is due to the electronegative chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comcatalysis.blog This property makes them ideal for forming carbon-nitrogen and carbon-oxygen bonds through reactions with nucleophiles like alcohols, amines, and carboxylic acids to produce esters, amides, and anhydrides, respectively. iitk.ac.inwikipedia.org The most common method for preparing acyl chlorides is the reaction of carboxylic acids with chlorinating agents like thionyl chloride (SOCl₂). ebsco.comnumberanalytics.com
Strategic Role of Polyiodinated Aromatic Systems in Specialized Chemical Domains
Polyiodinated aromatic systems are aromatic compounds containing multiple iodine atoms. These compounds are significant in various specialized fields of chemistry. olemiss.edu The presence of iodine atoms imparts unique properties, making them valuable as synthetic intermediates for a range of products, including radiopharmaceuticals and other bioactive molecules. olemiss.edu
One of the key applications of polyiodinated aromatic compounds is in medical imaging. The high atomic number of iodine makes it an excellent contrast agent for X-rays and CT scans, enhancing the visibility of tissues. solubilityofthings.com For instance, 2,3,5-triiodobenzoic acid, a related compound, is used in the synthesis of radiopaque polymers. solubilityofthings.comsigmaaldrich.com In materials science, these compounds are used to create radiopaque materials by grafting them onto polymers. evitachem.com The unique structural and electronic properties of polyiodinated aromatic systems also make them subjects of interest in studies of chemical reactivity and molecular interactions. olemiss.edusolubilityofthings.com
Detailed Research Findings
Recent research has highlighted the utility of 2,3,5-triiodobenzoyl chloride in the development of advanced materials. For example, it has been used to modify poly(allyl amine) to create radiopaque nanoparticles, which have potential applications as contrast agents in medical imaging techniques like computed tomography. researchgate.net The synthesis of this compound can be achieved by reacting 2,3,5-triiodobenzoic acid with a chlorinating agent such as thionyl chloride. evitachem.com
The reactivity of this compound is characteristic of acyl chlorides. It readily undergoes nucleophilic substitution reactions with amines and alcohols to form the corresponding amides and esters. evitachem.com It also hydrolyzes in the presence of water to yield 2,3,5-triiodobenzoic acid. evitachem.com These reactions underscore its role as a versatile building block in organic synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂ClI₃O | evitachem.comnih.gov |
| Molecular Weight | 518.26 g/mol | evitachem.com |
| Density | 2.846 g/cm³ | evitachem.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 42860-33-3 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-triiodobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBFOJSKVVSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClI3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375361 | |
| Record name | 2,3,5-triiodobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-33-3 | |
| Record name | 2,3,5-triiodobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42860-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Pathways for 2,3,5 Triiodobenzoyl Chloride
Established Synthetic Routes and Precursor Chemistry
The synthesis of 2,3,5-triiodobenzoyl chloride, a significant acyl chloride derivative, primarily relies on the conversion of its corresponding carboxylic acid, 2,3,5-triiodobenzoic acid, and its derivatives. evitachem.comrsc.org Halogenation of benzoyl chloride scaffolds presents an alternative, albeit more complex, approach.
Conversion from 2,3,5-Triiodobenzoic Acid Derivatives
The most prevalent and direct method for preparing this compound involves the activation of 2,3,5-triiodobenzoic acid. evitachem.comrsc.org This is typically achieved by converting the carboxylic acid's hydroxyl group into a superior leaving group, thereby facilitating nucleophilic acyl substitution.
The reaction of 2,3,5-triiodobenzoic acid with thionyl chloride (SOCl₂) is a widely employed and effective method for the synthesis of this compound. rsc.orgvulcanchem.com This reaction converts the carboxylic acid into its more reactive acyl chloride counterpart. masterorganicchemistry.com
The process generally involves heating a solution of 2,3,5-triiodobenzoic acid in excess thionyl chloride. rsc.org The thionyl chloride often serves as both the reagent and the solvent. rsc.org The mixture is typically heated to reflux for an extended period, for instance, 16 hours, to ensure the reaction goes to completion. rsc.org Following the reaction, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude product. rsc.org Purification can then be carried out by methods such as crystallization from a suitable solvent like hot tetrachloromethane, resulting in the pure this compound, often as white solid needles. rsc.org A reported yield for this method is around 60%. rsc.org
Reaction Conditions for Synthesis via Thionyl Chloride:
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Triiodobenzoic Acid | rsc.org |
| Reagent | Thionyl Chloride (SOCl₂) | rsc.org |
| Solvent | Thionyl Chloride (excess) | rsc.org |
| Temperature | Reflux | rsc.org |
| Reaction Time | 16 hours | rsc.org |
| Purification | Crystallization from Tetrachloromethane | rsc.org |
| Yield | 60% | rsc.org |
The mechanism of this reaction begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. libretexts.org This is followed by the departure of a chloride ion. The resulting intermediate then undergoes an internal nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. masterorganicchemistry.comlibretexts.org
Oxalyl chloride ((COCl)₂) serves as a viable alternative to thionyl chloride for the synthesis of this compound from 2,3,5-triiodobenzoic acid. google.com This reagent is often preferred under milder conditions and can provide high yields of the desired acyl chloride. google.com
A typical procedure involves treating a mixture of 2,3,5-triiodobenzoic acid in a dry, inert solvent like dichloromethane (B109758) with oxalyl chloride. google.com The reaction is often initiated at a low temperature, such as 0°C, and may require a catalytic amount of a substance like dry dimethylformamide (DMF). google.com After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for a period, for example, 1.5 hours. google.com The workup involves concentrating the solution in vacuo to remove the solvent and any volatile byproducts, yielding the this compound as a solid. google.com To ensure the complete removal of impurities, the product can be redissolved in a solvent like dry toluene (B28343) and concentrated again, a process that may be repeated multiple times. google.com
Reaction Details for Synthesis using Oxalyl Chloride:
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Triiodobenzoic Acid | google.com |
| Reagent | Oxalyl Chloride ((COCl)₂) | google.com |
| Solvent | Dry Dichloromethane | google.com |
| Catalyst | Dry Dimethylformamide (DMF) | google.com |
| Temperature | 0°C to Room Temperature | google.com |
| Reaction Time | 1.5 hours | google.com |
| Purification | In vacuo concentration, Toluene washes | google.com |
Direct Reaction with Thionyl Chloride
Halogenation Approaches Utilizing Benzoyl Chloride Scaffolds
An alternative synthetic strategy involves the direct iodination of a pre-existing benzoyl chloride scaffold. This approach, while less common for producing this compound specifically, is a fundamental method in the synthesis of halogenated aromatic compounds.
The synthesis of this compound can theoretically be achieved through the controlled iodination of benzoyl chloride. smolecule.com This process would involve the use of specific halogenating agents to introduce three iodine atoms at the 2, 3, and 5 positions of the benzene (B151609) ring. smolecule.com However, achieving such precise regioselectivity can be challenging due to the directing effects of the acyl chloride group and the potential for multiple iodination products. The acyl chloride group is deactivating and meta-directing, which would not favor substitution at the 2 and 5 positions. Therefore, this is not a straightforward or commonly used method for the synthesis of this specific isomer.
Multi-step Preparations from Complex Starting Materials
In some instances, this compound is synthesized as an intermediate in a multi-step sequence starting from more complex molecules. udel.edu For example, the synthesis of diatrizoic acid, a related iodinated compound, involves the preparation of 3,5-diacetylamino-2,4,6-triiodobenzoyl chloride from 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com This process includes acylation and chlorination steps, demonstrating how a substituted benzoyl chloride can be built up from a more functionalized precursor. patsnap.com While not a direct synthesis of this compound, these multi-step syntheses highlight the chemical transformations that can be employed to arrive at complex iodinated benzoyl chlorides. udel.edu
Another example involves the reaction of 3,5-di-(N-acetamino)-2,4,6-triiodobenzoic acid with sulfuryl chloride to produce the corresponding acyl chloride. evitachem.com These multi-step approaches are often necessary when the desired substitution pattern is not easily accessible through direct halogenation or when other functional groups need to be incorporated into the final molecule.
Elucidation of Reaction Mechanisms in Synthesis
The formation of this compound is not a singular event but a culmination of distinct chemical reactions, each with its own mechanistic pathway. The primary steps are the iodination of an aromatic ring to produce 2,3,5-triiodobenzoic acid, followed by the acylation of this intermediate to yield the final product.
Nucleophilic Attack and Leaving Group Considerations in Acylation
The conversion of 2,3,5-triiodobenzoic acid to this compound is a classic example of nucleophilic acyl substitution. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). evitachem.comvulcanchem.comlibretexts.org The reaction mechanism proceeds through several key steps that convert the hydroxyl (-OH) group of the carboxylic acid, a poor leaving group, into a highly effective one. chemtube3d.comchemistrysteps.com
The mechanism begins with the nucleophilic attack by the oxygen of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. chemtube3d.comyoutube.com This forms a protonated chlorosulfite intermediate. A chloride ion, which may be generated in situ or be present as a salt, then deprotonates the intermediate, leading to the formation of a reactive acyl chlorosulfite species. libretexts.org This intermediate is highly unstable because the chlorosulfite group is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate rapidly collapses, expelling the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), and forming the final this compound product. chemtube3d.com The irreversible nature of this final step, driven by the loss of gaseous products, shifts the reaction equilibrium to strongly favor product formation. chemtube3d.com
Table 1: Key Species in the Acylation of 2,3,5-Triiodobenzoic Acid with Thionyl Chloride
| Species | Role | Description |
|---|---|---|
| 2,3,5-Triiodobenzoic Acid | Starting Material | The carboxylic acid that undergoes conversion. |
| Thionyl Chloride (SOCl₂) | Reagent | Provides the chlorine atom for the acyl chloride and facilitates the conversion of the -OH group. chemistrysteps.com |
| Acyl Chlorosulfite | Intermediate | A highly reactive intermediate formed after the initial nucleophilic attack; contains an excellent leaving group. libretexts.org |
| Chloride Ion (Cl⁻) | Nucleophile | Attacks the carbonyl carbon of the intermediate to form the final product. youtube.com |
| Sulfur Dioxide (SO₂) | Byproduct | A stable gas that leaves the reaction mixture, driving the reaction forward. chemtube3d.com |
Regioselectivity and Kinetics in Iodination Reactions
The synthesis of the precursor, 2,3,5-triiodobenzoic acid, involves electrophilic aromatic substitution, a reaction class governed by the electronic properties of the substituents on the benzene ring. wikipedia.org The starting material is typically benzoic acid. The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director, while iodine atoms are deactivating but act as ortho, para-directors.
The kinetics of iodination are generally slower than other halogenations (e.g., bromination or chlorination) because iodine is the least reactive halogen. masterorganicchemistry.com Iodination of a deactivated ring like benzoic acid requires harsh conditions or a catalyst to generate a more potent electrophilic iodine species ("I+"). wikipedia.org This can be achieved using an oxidizing agent, such as nitric acid or iodic acid, in the presence of molecular iodine. wikipedia.orgarkat-usa.org
Regioselectivity—the control of where the iodine atoms are placed on the ring—is a significant challenge.
The initial iodination of benzoic acid is directed by the -COOH group to the meta position (position 3).
Introducing the second and third iodine atoms becomes more complex. The ring is now substituted with a meta-directing -COOH group and an ortho, para-directing iodine atom. To achieve the 2,3,5-triiodo substitution pattern, substitution must occur at positions ortho and para to the first iodine atom, and meta and ortho to the carboxyl group.
Achieving substitution at the 2-position (ortho to the carboxyl group) is particularly difficult due to steric hindrance and the deactivating nature of the ring. acs.org
Modern catalytic methods using iridium or palladium complexes have been developed to achieve selective ortho-iodination of benzoic acids, which could be instrumental in synthesizing specific substitution patterns that are difficult to obtain through traditional electrophilic substitution. acs.orgresearchgate.netresearchgate.net The rate of these reactions is influenced by substituent effects; electron-donating groups accelerate the reaction, while electron-withdrawing groups, such as the carboxyl group and other iodine atoms, retard it. iau.ir
Table 2: Directing Effects of Substituents in the Iodination of Benzoic Acid
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
|---|---|---|---|
| -COOH (Carboxyl) | Electron-withdrawing, Deactivating | Meta | Decreases reaction rate |
Methodological Advancements and Optimization for Scalable Production
Transitioning the synthesis of this compound from a laboratory setting to scalable industrial production requires significant methodological optimization to ensure efficiency, purity, cost-effectiveness, and safety. The high reactivity of acyl chlorides necessitates careful control over reaction conditions. evitachem.com
Key areas of optimization include:
Reagent and Catalyst Selection: While thionyl chloride is common, other chlorinating agents like oxalyl chloride or phosphorus pentachloride can be used. chemistrysteps.comsmolecule.com For large-scale acylation, catalysts are often employed to increase the reaction rate and allow for milder conditions. Organic amide catalysts such as N,N-dimethylformamide (DMF) or pyridine (B92270) derivatives like 4-dimethylaminopyridine (B28879) (DMAP) are effective in accelerating the formation of the acyl chloride. patsnap.comgoogle.com
Solvent and Reaction Conditions: The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid. evitachem.com Inert solvents like dichloromethane or chloroform (B151607) are often used. evitachem.com Temperature control is critical; the reaction is often started at a lower temperature and may be heated to reflux to ensure completion. evitachem.compatsnap.com
Purification: For applications such as the synthesis of radiopaque polymers for medical imaging, very high purity of this compound is required. mdpi.comresearchgate.net On a large scale, purification is typically achieved through vacuum distillation to remove lower-boiling impurities and unreacted starting materials or through crystallization from a suitable solvent. google.com
Process Efficiency: Patents for related compounds detail one-pot methods where multiple steps are carried out in the same reactor, minimizing material loss and simplifying the process. patsnap.com For instance, after the formation of the acyl chloride, the next reagent can be added directly to the same vessel for a subsequent reaction, such as esterification. patsnap.com
Table 3: Comparison of Laboratory vs. Scalable Production Parameters
| Parameter | Laboratory Scale | Optimized Scalable Production |
|---|---|---|
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Thionyl chloride (cost-effective) |
| Catalyst | Often uncatalyzed | DMF, DMAP, or other organic bases to increase rate and yield. patsnap.comgoogle.com |
| Solvent | Excess thionyl chloride or inert solvents (e.g., chloroform). evitachem.com | Inert, easily recoverable solvents; sometimes excess reagent acts as solvent. |
| Temperature | Room temperature to reflux, small-scale heating. | Precise temperature control with reactor jackets for safety and consistency. patsnap.com |
| Purification | Rotary evaporation, column chromatography. | Vacuum distillation, crystallization to handle large volumes. google.com |
| Process | Step-wise with isolation of intermediates. | One-pot procedures, recycling of solvents and filtrates to improve efficiency. google.com |
Reactivity Profile and Sophisticated Organic Transformations Mediated by 2,3,5 Triiodobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
2,3,5-Triiodobenzoyl chloride readily undergoes nucleophilic acyl substitution reactions due to the highly reactive acyl chloride group. evitachem.com The presence of three bulky iodine atoms on the benzene (B151609) ring creates significant steric hindrance, which can influence the reactivity of the carbonyl group. vulcanchem.com However, the electron-withdrawing nature of these iodine atoms activates the carbonyl group, making it more susceptible to nucleophilic attack. vulcanchem.com These reactions typically proceed through an addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.org
Esterification with Alcohols
The reaction of this compound with alcohols results in the formation of the corresponding esters. evitachem.com This esterification process is a common method for introducing the triiodobenzoyl moiety into various molecules. byjus.comox.ac.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride gas that is formed. ox.ac.uk
For instance, this compound can be reacted with a carbohydrate-coupled single-walled nanotube (SWNT) in the presence of pyridine to achieve partial esterification. ox.ac.uk This highlights the utility of this reaction in modifying complex biomolecules.
Amidation with Primary and Secondary Amines
Similar to esterification, this compound reacts with primary and secondary amines to yield amides. evitachem.com This amidation reaction is a versatile method for creating C-N bonds and is widely used in organic synthesis. commonorganicchemistry.com The reaction is generally carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often with a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl produced. commonorganicchemistry.com
The high reactivity of the acyl chloride allows for the derivatization of various amines. For example, it has been used as a derivatizing agent for the sensitive quantification of genotoxic impurities like phenylhydrazine (B124118) in pharmaceutical analysis. researchgate.netresearchgate.net
Thioester Formation with Thiols
The formation of thioesters from this compound and thiols is another important nucleophilic acyl substitution reaction. Thioesters are valuable intermediates in organic synthesis and are known for their role in various biological processes. warwick.ac.ukresearchgate.net The reaction proceeds by the attack of the thiol nucleophile on the electrophilic carbonyl carbon of the acyl chloride. warwick.ac.uk This reaction can be facilitated by various methods, including the use of a base or specific catalytic systems. warwick.ac.ukresearchgate.net While specific examples for this compound are less commonly detailed in readily available literature, the general reactivity of acyl chlorides suggests this transformation is feasible and would lead to the formation of S-(2,3,5-triiodobenzoyl) thioesters. googleapis.com
Chemoselective Reduction Pathways
Synthesis of Polyiodinated Benzyl (B1604629) Alcohols
The acyl chloride group of this compound can be chemoselectively reduced to a primary alcohol, yielding (2,3,5-triiodophenyl)methanol, also known as 2,3,5-triiodobenzyl alcohol. evitachem.comscbt.com This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄). evitachem.com The reduction of acyl chlorides to benzyl alcohols is a well-established synthetic method. google.comorganic-chemistry.org This allows for the synthesis of polyiodinated benzyl alcohols, which can serve as versatile intermediates for further chemical modifications. google.com
Influence of Iodine Substitution on Aromatic Reactivity
The three iodine atoms on the benzene ring of this compound significantly influence its aromatic reactivity. These large halogen atoms exert a strong steric hindrance effect, which can impede reactions at the aromatic ring. vulcanchem.com Furthermore, iodine is the least electronegative of the common halogens, and its electron-withdrawing inductive effect is somewhat counteracted by its ability to donate electron density through resonance, although the former effect generally dominates in acyl chlorides. researchgate.net
The presence of multiple iodine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. lookchem.com This deactivation, combined with the steric bulk, makes further substitution on the aromatic ring challenging under standard conditions. However, the carbon-iodine bonds themselves can participate in various cross-coupling reactions, offering a pathway for further functionalization, although this is less common in the presence of the highly reactive acyl chloride group. lookchem.com The primary influence of the iodine substituents is therefore the activation of the acyl chloride group towards nucleophilic attack and the steric and electronic deactivation of the aromatic ring. vulcanchem.com
Derivatization Chemistry for Functional Molecule Design
The highly reactive acyl chloride group, combined with the three high-atomic-number iodine atoms on the benzene ring, makes this compound a valuable reagent for the derivatization of various molecules to impart specific functionalities. evitachem.com This process involves the reaction of this compound with nucleophiles like alcohols or amines to form stable ester or amide linkages, effectively tagging the target molecule with the triiodobenzoyl moiety. evitachem.com A primary application of this derivatization strategy is the development of radiopaque materials, particularly for biomedical applications, where the iodine atoms enhance visibility under X-ray imaging. evitachem.comresearchgate.net
Polymer Modification for Radiopacity
A significant area of research focuses on grafting this compound onto biodegradable and biocompatible polymers to create advanced materials for medical devices. google.comresearchgate.net This modification renders the polymers visible in medical imaging techniques like computed tomography (CT), allowing for non-invasive tracking of implants and drug delivery systems. researchgate.netresearchgate.net
Modification of Poly(ε-caprolactone) (PCL):
Researchers have successfully synthesized radiopaque poly(ε-caprolactone) by functionalizing it with this compound (referred to as TIBC in some studies). researchgate.netrsc.org In one method, poly(ε-caprolactone) (PCL) is first treated with a strong base like lithium diisopropylamide (LDA) to create anionic sites on the polymer backbone. These sites then undergo nucleophilic substitution with TIBC to yield poly(ε-caprolactone-co-α-triiodobenzoate-ε-caprolactone) (PCL-TIB). rsc.org The reaction parameters can be varied to control the degree of grafting and, consequently, the iodine content and radiopacity of the final material. rsc.org
| Sample ID | PCL (mmol of CL unit) | LDA (eq.) | TIBC (eq.) | Temperature (°C) | Iodine Content (wt%) |
|---|---|---|---|---|---|
| PCL-TIB1 | 17.5 | 0.1 | 0.1 | -20 | 1.5 |
| PCL-TIB2 | 17.5 | 0.2 | 0.2 | -20 | 2.8 |
| PCL-TIB3 | 17.5 | 0.3 | 0.3 | -20 | 3.5 |
| PCL-TIB8 | 17.5 | 0.2 | 0.2 | -50 | 3.5 |
Modification of Poly(allyl amine) (PA):
Another approach involves the modification of poly(allyl amine) (PA) to create radiopaque nanoparticles. researchgate.net In this synthesis, the primary amine groups of PA are reacted with this compound. researchgate.netresearchgate.net This grafting reaction yields a polymer (T-PA) that can be formulated into stable aqueous suspensions of sub-micronic, spherical nanoparticles. researchgate.net These nanoparticles exhibit significant X-ray visibility, making them potential contrast agents for long-term imaging. researchgate.net
| Modified Polymer | Grafting Reagent | Particle Characterization Method | Findings | Radiopacity (4.5 wt% suspension) |
|---|---|---|---|---|
| T-PA | This compound | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Stable suspensions of spherical particles with sub-micronic diameter. | 185 - 235 Hounsfield Units (HU) |
Synthesis of Small Functional Molecules
Beyond polymer modification, this compound is a key intermediate in the synthesis of smaller, well-defined functional molecules designed for specific applications, such as radiopaque pre-polymers for additive manufacturing. google.com One patented method describes a multi-step synthesis starting from 2,3,5-triiodobenzoic acid. google.com The acid is first converted to this compound using an activating agent like oxalyl chloride. google.com The resulting acyl chloride is then reacted with diethanolamine (B148213) to form a diol-functionalized intermediate. This intermediate is subsequently reacted with acryloyl chloride to produce a final organoiodine compound that is a polymerizable, radiopaque monomer. google.com Such monomers can be incorporated into photopolymer resins for 3D printing applications, enabling the fabrication of custom, X-ray visible parts. google.com
Strategic Applications in Advanced Materials Science and Polymer Functionalization
Development of Radiopaque Polymers and Nanoparticles
The principal application of 2,3,5-Triiodobenzoyl chloride in polymer science is the creation of radiopaque materials. By incorporating the tri-iodinated phenyl group into polymer chains, the resulting materials can attenuate X-rays, making them visible in medical imaging modalities like computed tomography (CT).
Researchers have successfully rendered poly(allyl amine) (PA) visible to X-rays by covalently grafting this compound onto the polymer's primary amine groups. researchgate.netresearchgate.net This modification is achieved through a nucleophilic substitution reaction where the amine groups of PA attack the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide linkage. evitachem.comresearchgate.net The resulting polymer, T-PA, demonstrates significantly enhanced radiopacity compared to the unmodified PA. researchgate.net
Studies have quantified this increase in radiopacity, a key parameter for X-ray contrast agents. The data below illustrates the substantial change in Hounsfield Units (HU), a measure of radiodensity, upon modification.
| Polymer Sample | Radiopacity (HU) |
| Unmodified Poly(allyl amine) (PA) | 220 researchgate.net |
| PA modified with 4-iodobenzoyl chloride (M-PA) | 8000 researchgate.net |
| PA modified with this compound (T-PA) | 13000 researchgate.net |
This table presents research findings on the radiopacity of modified poly(allyl amine) polymers.
Another widely used strategy involves the esterification of polyvinyl alcohol (PVA) with this compound. mdpi.comresearchgate.net In this process, the hydroxyl groups along the PVA backbone react with the acyl chloride to form ester bonds, covalently attaching the iodine-rich moiety to the polymer. scispace.com This method is highly effective for creating polymers with a substantial iodine content. For instance, a large batch synthesis of iodinated PVA (TIB-PVAL) achieved an iodine content of approximately 65 wt% to 71 wt%. europa.eu The resulting iodinated polymer is insoluble in water, a property that is leveraged in the fabrication of stable nanoparticles. google.com.pg This intrinsic radiopacity makes the modified PVA a valuable material for developing long-lived contrast agents. researchgate.netresearchgate.net
The radiopaque polymers derived from PA and PVA are frequently used to fabricate iodine-dense polymeric nanoparticles (INPs) for medical imaging. mdpi.comresearchgate.net The nanoprecipitation method is a common technique used to produce these nanoparticles from the modified polymers. researchgate.neteuropa.eu This process involves dissolving the iodinated polymer in an organic solvent and then introducing it into water, causing the polymer to precipitate into stable, spherical nanoparticles. researchgate.neteuropa.eu
These nanoparticles exhibit properties that make them promising as contrast agents for CT imaging. researchgate.net They can be produced in a range of sizes and demonstrate high stability in aqueous solutions and human serum. researchgate.netscispace.com Research has focused on creating nanoparticles that are small enough to be injected via a catheter without causing blockages and can circulate in the bloodstream for extended periods, enabling clear visualization of the cardiovascular system and subsequent accumulation in organs like the liver and spleen. researchgate.netscispace.comresearchgate.net
| Property | Research Finding | Source(s) |
| Particle Composition | Poly(allyl amine) grafted with this compound | researchgate.net |
| Polyvinyl alcohol esterified with this compound | researchgate.netscispace.com | |
| Copolymer of MMA and 2-methacryloyloxyethyl(2,3,5-triiodobenzoate) | researchgate.net | |
| Fabrication Method | Nanoprecipitation, Emulsion Polymerization | researchgate.neteuropa.euresearchgate.net |
| Particle Size | 30 - 350 nm | researchgate.net |
| ~150 nm | scispace.com | |
| Iodine Content | ~58 wt% | researchgate.net |
| ~71 wt% | scispace.com | |
| Imaging Application | X-ray Computed Tomography (CT), Spectral Photon Counting CT (SPCCT) | researchgate.netresearchgate.net |
This table summarizes key research findings on the fabrication and properties of iodine-dense polymeric nanoparticles for medical imaging.
Esterification with Polyvinyl Alcohol for Enhanced Radiopacity
Tailoring Material Properties through Chemical Modification
Beyond imparting radiopacity, the incorporation of this compound and its derivatives can be used to tailor other physical properties of materials.
The modification of polymers with iodine-containing compounds can influence their mechanical properties. In the context of biomedical applications like bone cements, incorporating an iodinated monomer can offer advantages over traditional inorganic radiopacifiers like barium sulfate. A study investigating the addition of 2-[2',3',5'-triiodobenzoyl] ethyl methacrylate (B99206) (TIBMA) to the liquid component of bone cement found that the resulting material exhibited enhanced compressive strength, tensile strength, and elastic modulus compared to cements containing barium sulfate. cardiff.ac.uk In other applications, radiopaque additives have been designed to be blended with copolyester matrices, inducing stable X-ray opacity with as little as 2.5 wt% iodine in the final blend, without a significant negative impact on the original mechanical properties. researchgate.net This demonstrates that chemical modification can improve one property (radiopacity) while maintaining or even improving mechanical integrity.
The primary novel characteristic imparted by this compound is radiopacity, which is an optical property related to the material's ability to absorb high-energy electromagnetic radiation (X-rays). researchgate.net This high X-ray absorption is a direct result of the high atomic number of the iodine atoms integrated into the polymer structure. researchgate.net Research into the modification of polymers with this compound has overwhelmingly focused on this attribute due to its significant utility in medical imaging. researchgate.netmdpi.comresearchgate.net While the introduction of highly polarizable iodine atoms and the alteration of the polymer structure could theoretically influence other optical or electrical characteristics, these potential effects are not the primary focus of the existing body of scientific literature, which is dominated by the pursuit of advanced radiopaque materials.
Enhancement of Mechanical and Structural Integrity
Integration into Dendrimer and Supramolecular Architectures
The strategic incorporation of this compound into larger, complex molecular systems like dendrimers and supramolecular assemblies is a key area of research in advanced materials science. The high atomic weight and electron density of the three iodine atoms on the benzoyl ring make it an excellent moiety for conferring radiopacity. When attached to polymers, it allows for the creation of sophisticated architectures that can be tracked using X-ray based imaging techniques.
Dendrimers are highly branched, nano-sized macromolecules with a well-defined, three-dimensional globular architecture. researchgate.net Their structure consists of a central core, successive layers of repeating units called generations, and a high density of functional groups on the surface. researchgate.netasiapharmaceutics.info This unique topology allows for precise control over properties like size, shape, and surface chemistry. researchgate.netasiapharmaceutics.info Supramolecular architectures involve the self-assembly of molecules into larger, ordered structures held together by non-covalent interactions, such as hydrogen bonds or host-guest interactions. acs.orgnih.gov The functionalization of these systems with the triiodobenzoyl group leads to novel materials with applications in diagnostics and nanotechnology.
Research Findings in Dendritic and Hyperbranched Polymer Functionalization
A significant application of this compound is in the synthesis of functional monomers that can be polymerized into hyperbranched structures, which are structurally related to dendrimers. One notable example is the creation of a monomer, 2-(2′,3′,5′-triiodobenzoyl)ethyl methacrylate (TIBMA) , which serves as a building block for multifunctional polymers. researchgate.net
Researchers have synthesized hyperbranched iodopolymers (HBIP) through reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net This process involved the copolymerization of TIBMA with other functional monomers to create a sophisticated polymer designed for specific biomedical applications. The components of this system were chosen for their distinct properties:
TIBMA was incorporated to provide X-ray opacity, leveraging the high electron density of its iodine atoms. researchgate.netmdpi.com
Poly(ethylene glycol) methyl ether methacrylate (PEGMA) was included to give the polymer hydrophilicity, which is crucial for biocompatibility and solubility in aqueous environments. researchgate.netmdpi.com
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) was used as a cross-linker to ensure the polymer was biodegradable, as the disulfide bonds can be cleaved in a reductive environment. acs.orgresearchgate.net
This initial hyperbranched iodopolymer (HBIP) was then used as a macro-initiator and chain-extended with 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) and additional PEGMA. researchgate.net The purpose of adding TFEA was to introduce a fluorine-19 (¹⁹F) signal, creating a final hyperbranched polymer (HBIPF) that could serve as a bimodal contrast agent for both Computed Tomography (CT) and ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.netmdpi.com
| Component Monomer | Chemical Name | Function in Polymer Architecture | Reference |
|---|---|---|---|
| TIBMA | 2-(2′,3′,5′-triiodobenzoyl)ethyl methacrylate | Provides X-ray opacity for CT imaging | acs.orgresearchgate.net |
| PEGMA | Poly(ethylene glycol) methyl ether methacrylate | Confers hydrophilicity and biocompatibility | researchgate.netmdpi.com |
| DSDMA | Bis(2-methacryloyl)oxyethyl disulfide | Acts as a biodegradable cross-linker | acs.orgresearchgate.net |
| TFEA | 2,2,2-trifluoroethyl acrylate | Provides a signal for ¹⁹F MRI | researchgate.netmdpi.com |
Supramolecular Assembly and Host-Guest Interactions
The integration of the 2,3,5-triiodobenzoyl moiety also extends to the formation of supramolecular architectures. Polymers containing this group can self-assemble into nanoparticles or micelles. For instance, copolymers such as Poly(2-(diisopropylamino)ethyl methacrylate-co-2-(2′,3′,5′-triiodobenzoyl)ethyl methacrylate) have been utilized in the formation of micellar systems for drug delivery. nih.gov
Furthermore, research has demonstrated the potential for these functionalized polymers to participate in host-guest chemistry, a cornerstone of supramolecular assembly. acs.org In one study, the fluorinated hyperbranched polymer containing the triiodobenzoyl group was observed to interact with a host molecule, hydroxypropyl-β-cyclodextrin (HP-β-CD) . acs.org This supramolecular binding led to measurable changes in the system's properties. Specifically, the mobility of the fluorine atoms near the host-guest binding site increased, resulting in an enhanced ¹⁹F MRI signal and a chemical shift of 0.2 ppm. acs.org This finding highlights how supramolecular assembly can be used to modulate the diagnostic properties of a material, providing a basis for developing responsive imaging probes. acs.org
| Supramolecular System | Key Components | Observed Research Finding | Reference |
|---|---|---|---|
| Micellar Nanoparticles | Poly(2-(diisopropylamino)ethyl methacrylate-co-2-(2′,3′,5′-triiodobenzoyl)ethyl methacrylate) | Forms stable micelles capable of encapsulation, often used in drug delivery systems. | nih.gov |
| Host-Guest Complex | Fluorinated hyperbranched polymer with TIBMA; Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Supramolecular binding increased fluorine mobility and MRI signal intensity. | acs.org |
Pivotal Role in Advanced Analytical and Bioanalytical Chemistry
Derivatization Reagent for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for analysis. jfda-online.com 2,3,5-Triiodobenzoyl chloride is a valuable reagent in this context, particularly for analytes that are difficult to detect in their native form. evitachem.com
Improving Sensitivity and Detection Limits in Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The sensitivity of MS analysis can be significantly improved by derivatization. geomar.de this compound is used to introduce iodine atoms into target molecules, which can enhance their ionization efficiency and thus their detectability in MS. evitachem.comresearchgate.net This is particularly useful for the analysis of trace amounts of substances. evitachem.com
Strategic Use in Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample. researchgate.net While typically used for metals, it can also be adapted for the analysis of non-metals like iodine. By derivatizing an analyte with this compound, the analyte can be indirectly quantified by measuring the iodine signal using ICP-MS. researchgate.netjsac.or.jp This approach offers exceptional sensitivity and is a powerful tool for trace analysis. researchgate.net The resulting PEGylated iodine-loaded nanoparticles have potential applications in nanomedicine for quantitative biodistribution analysis via inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net
Quantification of Trace Analytes and Impurities
The ability to accurately quantify trace levels of analytes and impurities is critical in many fields, including pharmaceutical development and environmental monitoring. This compound plays a crucial role in developing sensitive analytical methods for these applications.
Pharmaceutical Analysis of Genotoxic Impurities (e.g., Phenylhydrazine)
Genotoxic impurities (GIs) are compounds that can damage DNA and are a major concern in the pharmaceutical industry. chromatographyonline.com These impurities must be controlled at very low levels, often in the parts-per-million (ppm) range. chromatographyonline.com Phenylhydrazine (B124118) is a common genotoxic impurity that can be present in some active pharmaceutical ingredients (APIs). jsac.or.jpresearchgate.net
A highly sensitive method for the quantification of residual phenylhydrazine in the API antipyrine (B355649) has been developed using this compound as a derivatization reagent in conjunction with liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS). researchgate.netresearchgate.net In this method, phenylhydrazine is reacted with this compound to form a derivative containing three iodine atoms. This derivative is then separated by liquid chromatography and detected by ICP-MS, which measures the iodine signal. This approach achieved a detection limit of 0.06 ppm for phenylhydrazine. researchgate.netresearchgate.net
| Analytical Method Details for Phenylhydrazine Analysis | |
| Analyte | Phenylhydrazine |
| Matrix | Antipyrine (API) |
| Derivatization Reagent | This compound |
| Analytical Technique | Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) |
| Detection Limit | 0.06 ppm |
Environmental Monitoring of Contaminants
The principles used for detecting pharmaceutical impurities can also be applied to environmental monitoring. While specific applications of this compound for environmental contaminants are less documented in the provided search results, the derivatization strategy is broadly applicable. researchgate.net Its parent compound, 2,3,5-triiodobenzoic acid, has been used as a plant growth regulator, and its potential environmental fate is a subject of interest. nih.govherts.ac.uk The high sensitivity afforded by iodine-tagging with this compound could be leveraged for the trace detection of various environmental pollutants containing reactive functional groups.
Radiochemical Tagging for Tracers and Probes
The presence of iodine in this compound makes it suitable for radiochemical applications. evitachem.com Iodine has several radioisotopes, such as Iodine-125, that are used in biological and medical research. By incorporating a radioactive isotope of iodine into the this compound molecule, it can be used to create radiolabeled tracers and probes. evitachem.com These radiolabeled molecules can then be used to track the distribution and metabolism of biomolecules in biological systems. evitachem.com For instance, the synthesis of a tritiated adenosine (B11128) receptor agonist involved a multi-step process where tritium (B154650) was introduced in the final stages. nih.gov While this example does not directly use this compound for radiolabeling, it illustrates the principle of introducing a radioactive tag into a complex molecule. In a different study, this compound was used in the synthesis of multimodal nanoparticles for quantitative imaging, which were also characterized with a radioactive Lutetium-177 label. scispace.com Additionally, it has been used to create high scattering-tagged variants of protecting groups for carbohydrates, allowing for direct detection in high-resolution transmission electron microscopy. scispace.comox.ac.uk
Incorporation of Iodine-125 for Biomolecular Tracking
The iodine atoms in this compound provide ideal sites for the introduction of radioisotopes, such as Iodine-125 (¹²⁵I). evitachem.com ¹²⁵I is a gamma-emitting radioisotope with a half-life of 60.14 days, making it suitable for long-term tracking studies in biological systems. acs.org The process involves synthesizing a ¹²⁵I-labeled version of this compound, which can then be used as a derivatizing agent to attach the radioactive tag to biomolecules of interest, such as proteins, peptides, or other molecules containing reactive functional groups like amines and alcohols. evitachem.comacs.org
Once a biomolecule is tagged with ¹²⁵I-2,3,5-triiodobenzoyl chloride, its journey and fate within a biological system can be monitored with high sensitivity. This radiolabeling technique allows researchers to perform a variety of in vitro and in vivo experiments, including:
Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug or biomolecule.
Receptor binding assays: Quantifying the interaction between a labeled ligand and its receptor.
Biodistribution studies: Visualizing the accumulation of a biomolecule in different organs and tissues. acs.org
The high sensitivity of radioisotope detection enables the quantification of minute amounts of the tagged molecule, providing valuable data for drug development and fundamental biological research. nih.gov
Advanced Imaging Modalities Employing Iodine Tags
The high electron density and atomic number of the three iodine atoms in this compound make it an excellent contrast-enhancing agent for various advanced imaging techniques. nih.gov
X-ray Fluorescence Imaging (XFI) for Targeted Cellular and Nanoparticle Characterization
X-ray Fluorescence Imaging (XFI) is a powerful technique that allows for the elemental mapping of a sample with high specificity. When a sample is irradiated with a high-energy X-ray beam, the atoms within the sample absorb the energy and then emit fluorescent X-rays at energies characteristic of each element. By detecting these emitted X-rays, a map of the elemental distribution can be created.
This compound serves as an excellent tag for XFI due to its high iodine content. mdpi.com Biomolecules or nanoparticles can be functionalized with this compound, and their localization and quantification within cells or tissues can be determined with high precision. mdpi.com
Research Findings:
A study demonstrated the successful use of an iodinated small-molecule tracer for targeting prostate-specific membrane antigen (PSMA) on tumor cells using XFI. mdpi.com The researchers were able to visualize and quantify the uptake of the iodine-containing probe by PSMA-positive cells, with results comparable to those obtained using other methods like inductively coupled plasma mass spectrometry (ICP-MS). mdpi.com This highlights the potential of XFI with iodine-based tracers as a non-invasive method for evaluating the cellular uptake of targeted molecules. mdpi.com
Another application involves the characterization of nanoparticle-drug conjugates. mdpi.com By tagging a targeting vector with an iodine-containing compound and conjugating it to a nanoparticle containing another heavy element (like cadmium in quantum dots), XFI can be used for simultaneous multi-element analysis. mdpi.com This allows for the determination of the stoichiometry of the nanoparticle-vector conjugate and the tracking of both components within a biological system. mdpi.com
Table 1: XFI-Measured Iodine Uptake in Targeted Cell Studies
| Cell Type | Targeting Molecule | Iodine (I) per cell (mol) | Reference |
|---|---|---|---|
| PSMA(+) PC3 cells | Iodinated PSMA-targeting probe | 7.88 x 10⁻¹⁸ | mdpi.com |
| PSMA(+) LNCaP cells | Eu-PSMA-617 (for comparison by ICP-MS) | 5.54 x 10⁻¹⁸ | mdpi.com |
Advanced Characterization Methodologies for 2,3,5 Triiodobenzoyl Chloride and Its Derivatives
Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis
Spectroscopy is a cornerstone in the analysis of 2,3,5-triiodobenzoyl chloride, providing fundamental information about its molecular framework and functional groups. evitachem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H NMR and ¹³C NMR spectra offer detailed information about the hydrogen and carbon environments within the molecule.
Research Findings: In ¹H NMR analysis, the aromatic protons of this compound give rise to characteristic signals. For the pure compound, these peaks have been reported at chemical shifts of approximately 7.743 ppm and 8.331 ppm when measured in a DMSO-d₆ solvent. researchgate.net The distinct positions of these signals are dictated by the electronic effects of the three iodine atoms and the acyl chloride group on the benzene (B151609) ring.
NMR is also crucial for monitoring chemical reactions. For instance, when this compound is grafted onto a polymer like poly(allyl amine), the resulting ¹H NMR spectrum shows broad peaks for the aromatic protons, indicating their attachment to the slower-moving polymer backbone. researchgate.netresearchgate.net Conversely, the presence of sharp lines at the original chemical shifts would indicate unreacted starting material or the presence of its hydrolysis product, 2,3,5-triiodobenzoic acid, which shows peaks at 7.740 and 8.330 ppm. researchgate.net
¹H NMR Spectral Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| This compound | DMSO-d₆ | 7.743 | Aromatic Proton |
| 8.331 | Aromatic Proton | ||
| 2,3,5-Triiodobenzoic acid | DMSO-d₆ | 7.740 | Aromatic Proton |
This table presents data for the starting material and its common hydrolysis product, which is useful for purity assessment via NMR. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption of the acyl chloride group.
Research Findings: The most significant peak in the IR spectrum of this compound corresponds to the carbonyl (C=O) stretching vibration of the acyl chloride functional group. This typically appears as a strong, sharp band in the region of 1750-1815 cm⁻¹. The presence of electron-withdrawing iodine atoms on the aromatic ring can shift this frequency to the higher end of the range. Other important vibrations include C-I stretches, which are found in the far-infrared region (typically below 600 cm⁻¹), and C-Cl stretches (around 650-800 cm⁻¹). The aromatic C=C stretching vibrations are also visible in the 1400-1600 cm⁻¹ range. Analysis of the related compound, 2,3,5-triiodobenzoic acid, shows a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch at a lower frequency (around 1700 cm⁻¹) compared to the acyl chloride, which confirms the identity of this common impurity or precursor. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (Acyl Chloride) | C=O Stretch | 1750 - 1815 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |
| Carbon-Chlorine | C-Cl Stretch | 650 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the iodinated benzene ring in this compound.
Research Findings: The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π → π* transitions of the aromatic system. The presence of the carbonyl group and the heavy iodine atoms, which act as auxochromes, influences the position and intensity of these absorption maxima (λ_max). The spectrum of the related 2,3,5-triiodobenzoic acid has been documented, and similar absorption patterns are expected for the benzoyl chloride derivative. nih.gov This technique is often used in conjunction with HPLC, where a UV-Vis detector can quantify the compound as it elutes from the chromatography column. googleapis.com
Chromatographic Separation and Purity Profiling
Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and determining its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound and its derivatives. doi.org Its high resolution and sensitivity make it ideal for monitoring the progress of a synthesis and for assessing the final purity of the product. vwr.comavantorsciences.com
Research Findings: HPLC is frequently employed to monitor reactions involving acyl chlorides. For instance, in the synthesis of esters from acyl chlorides, HPLC can track the disappearance of the starting material. A reaction might be considered complete when the peak corresponding to the acyl chloride falls below a certain threshold, such as 0.5%. patsnap.com This ensures the reaction proceeds to completion and minimizes the presence of reactive starting material in the final product.
Furthermore, HPLC coupled with detectors like UV-Vis or mass spectrometry (MS) is a standard method for purity analysis. researchgate.net For example, the purity of the precursor, 2,3,5-triiodobenzoic acid, is often reported based on HPLC analysis. vwr.comavantorsciences.com Derivatization of other molecules with this compound is performed to enhance their detection in HPLC-ICP-MS analysis, leveraging the three iodine atoms for sensitive quantification. researchgate.netscribd.com Preparative HPLC can also be used to purify the compound or its derivatives on a larger scale. doi.org
Advanced Microscopic and Elemental Analytical Techniques
Beyond standard spectroscopy and chromatography, other advanced techniques provide deeper insights into the elemental composition and morphology of materials derived from this compound.
Research Findings: When this compound is used to create more complex structures, such as nanoparticles, advanced characterization methods are critical. Transmission Electron Microscopy (TEM) has been used to characterize the morphology and size of nanoparticles prepared from polymers grafted with this compound, confirming the formation of stable, spherical particles of sub-micronic diameter. researchgate.netdeepdyve.com
Elemental analysis provides quantitative data on the elemental composition of a sample. This technique is used to confirm the degree of substitution when this compound is attached to a polymer, with results often comparing well with those obtained from NMR analysis. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDAX or EDS), often an accessory to an electron microscope, can confirm the presence of iodine in the synthesized materials, providing spatial information about its distribution. acs.org
Transmission Electron Microscopy (TEM) for Morphological and Nanostructure Analysis
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanomaterials, providing detailed information on their size, shape, and morphology at the nanometer scale. niscpr.res.inicn2.cat In the context of this compound derivatives, TEM is frequently used to characterize the nanoparticles formed from polymers that have been functionalized with this iodine-rich compound.
Research has shown that when this compound is used to modify polymers like poly(allyl amine) or poly(vinyl alcohol), the resulting materials can be formulated into nanoparticles. researchgate.neteuropa.eu TEM analysis of these nanoparticles consistently reveals key morphological features. For instance, nanoparticles prepared from poly(allyl amine) modified with this compound were observed to be spherical with a sub-micronic diameter. researchgate.net Another study involving iodinated polymers functionalized with the same compound described the formation of homogenous, slightly elongated nanoparticles with a mean diameter of around 10 nm. europa.eu The high crystallinity of these particles was also observable in high-resolution TEM images. europa.eu Characterization of nanoparticles formed by the emulsion polymerization of 2-methacryloyloxyethyl(2,3,5-triiodobenzoate), a derivative, also utilized TEM to confirm particle size, with one batch measuring 30.6 ± 5.0 nm in diameter. researchgate.net This direct imaging capability is critical for confirming the successful formation of nanostructures and assessing their uniformity, which is vital for their application. niscpr.res.in
Table 1: Summary of TEM Findings for this compound Derivatives
| Derivative System | Observed Morphology | Average Size | Source(s) |
|---|---|---|---|
| Poly(allyl amine) modified with this compound | Spherical particles | Sub-micronic | researchgate.net |
| Iodinated polymer from this compound | Homogenous, slightly elongated | ~10 nm | europa.eu |
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique used to measure the size distribution of small particles in suspension. nih.govuconn.edu It determines the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This technique is essential for characterizing derivatives of this compound that are formulated as nanoparticles in aqueous suspensions. researchgate.neteuropa.eu
In studies involving radiopaque nanoparticles synthesized from polymers grafted with this compound, DLS is a standard characterization method. researchgate.net It provides crucial data on the particle size and size distribution in their hydrated state, which is often different from the size observed by TEM in a dried state. europa.eu For example, DLS analysis of nanoparticles derived from an iodinated polymer showed a hydrodynamic diameter of 18 nm, whereas TEM imaging showed a core particle size of 12 nm. europa.eu This difference is expected as DLS measures the particle plus a layer of solvent and any surface coatings that move with it. europa.eu The technique is highly sensitive and can detect particle size growth, making it valuable for assessing the stability of nanoparticle suspensions. nih.gov
Table 2: DLS Measurement Data for Nanoparticles Derived from Related Iodinated Compounds
| Nanoparticle System | Hydrodynamic Diameter (by DLS) | Core Diameter (by TEM) | Source(s) |
|---|---|---|---|
| Holmium Fluoride (B91410) Nanoparticles (HoF₃-NPs) | 18 nm | 12 nm | europa.eu |
X-ray Diffraction (XRD) for Crystalline Phase and Structure Elucidation
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, XRD can reveal information about the crystalline phase, lattice parameters, and degree of crystallinity. wikipedia.orgiastate.edu
For this compound and its derivatives, XRD is particularly useful for confirming the crystalline nature of the synthesized materials. europa.eumdpi.com While many derivatives are used to create amorphous or semi-crystalline polymers, the underlying structure and the potential for crystalline domains can be assessed. In the development of novel contrast agents, nanoparticles derived from related compounds have been analyzed using XRD to confirm their crystalline phase. europa.eu For instance, in a study on holmium fluoride nanoparticles, XRD patterns confirmed the material was in the correct orthorhombic phase. europa.eu Similarly, for any crystalline form of this compound itself or its crystalline derivatives, XRD would be the definitive method to elucidate the crystal structure and phase purity. iastate.edurigaku.com
Table 3: Application of XRD in Material Characterization
| Technique | Information Obtained | Relevance to this compound | Source(s) |
|---|
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Elemental Compositional Analysis
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of the elemental composition of a wide variety of samples. unil.chtechnologynetworks.com The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements within the sample, causing them to emit light at their characteristic wavelengths. cpcb.nic.in The intensity of the emitted light is proportional to the concentration of the element in the sample. cpcb.nic.in
In the analysis of derivatives of this compound, ICP-OES is a crucial tool for quantitative elemental analysis, particularly for determining the iodine content. Since the primary function of incorporating this molecule into polymers is often to introduce iodine for radiopacity, accurate quantification is essential. In one study, this compound was covalently linked to poly(vinyl alcohol). europa.eu ICP-OES measurements were performed to determine the final iodine content in the polymer, which was found to be 65% by weight. europa.eu This analytical data is vital for correlating the material's composition with its performance as a contrast agent. While related techniques like ICP-Mass Spectrometry (ICP-MS) can also be used, ICP-OES provides robust, multi-element detection capabilities suitable for this purpose. technologynetworks.comresearchgate.net
Table 4: Elemental Analysis of a this compound Derivative using ICP-OES
| Derivative | Element Analyzed | Measured Content (wt%) | Source(s) |
|---|
Theoretical and Computational Investigations of 2,3,5 Triiodobenzoyl Chloride
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Detailed quantum chemical calculation studies specifically focused on 2,3,5-Triiodobenzoyl chloride are not extensively available in the surveyed scientific literature. However, the methodologies for such investigations are well-established. These calculations typically employ approaches like Density Functional Theory (DFT) to model the molecule's behavior at a subatomic level.
Theoretical studies on related organoiodine compounds often utilize DFT methods, such as B3LYP, to determine the optimized molecular geometry, bond lengths, and bond angles. dergipark.org.tr Such calculations for this compound would elucidate the three-dimensional arrangement of its atoms, including the orientation of the benzoyl chloride group relative to the heavily substituted aromatic ring. Furthermore, these methods are used to calculate fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. These computational approaches can also model electron distribution and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor, which is fundamental to predicting its interaction with other chemical species. acs.org
Prediction of Physicochemical Descriptors
Physicochemical descriptors are computationally derived properties that quantify various characteristics of a molecule. These predictors are widely used in cheminformatics, analytical chemistry, and drug discovery to forecast a compound's behavior, such as its polarity and lipophilicity.
The Topological Polar Surface Area (TPSA) is a descriptor calculated from a molecule's structure that predicts its polarity. It is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. This value is a good predictor of properties like cell permeability. For this compound, the TPSA is calculated based on the contribution of the oxygen atom in the carbonyl group. The computed TPSA is 17.1 Ų. nih.gov
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (octanol) versus a polar solvent (water). XLogP is a computationally predicted value of LogP based on the molecule's atomic structure. A higher XLogP value indicates greater lipophilicity. The predicted XLogP3 value for this compound is 4.4, indicating a high degree of lipophilicity, which is expected due to the three large, nonpolar iodine atoms and the benzene (B151609) ring. nih.gov
Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. nih.govunizar.es It is measured using ion mobility-mass spectrometry (IM-MS) and serves as a robust and reproducible identifier that is independent of the chromatographic column or matrix. mdpi.com The integration of CCS values into analytical workflows significantly enhances the confidence of compound identification in complex mixtures. uni.lu
In the absence of experimental data from reference standards, CCS values can be predicted with increasing accuracy using machine learning algorithms. mdpi.comnih.gov These predictive models are trained on large databases of experimentally measured CCS values and use molecular descriptors to calculate a predicted CCS for a given structure. nih.govshen-lab.org However, a predicted CCS value for this compound is not available in widely accessible public databases like PubChem.
Interactive Data Tables
Table 1: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 17.1 Ų | PubChem nih.gov |
| Octanol-Water Partition Coefficient (XLogP3) | 4.4 | PubChem nih.gov |
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
Future Research Trajectories and Emerging Paradigms for 2,3,5 Triiodobenzoyl Chloride
Design and Synthesis of Novel Functionalized Derivatives
The inherent reactivity of the acyl chloride group in 2,3,5-triiodobenzoyl chloride provides a straightforward pathway for the synthesis of a diverse range of functionalized derivatives. evitachem.comresearchgate.net This reactivity allows for its conjugation with various molecules, including polymers, to create materials with tailored properties. researchgate.netresearchgate.net
Researchers are actively exploring the synthesis of novel derivatives by reacting this compound with different nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. smolecule.com This approach has been successfully employed to graft the triiodobenzoyl moiety onto various polymer backbones, including poly(allyl amine), poly(ε-caprolactone), and polyvinyl alcohol. researchgate.netresearchgate.netresearchgate.net The resulting iodinated polymers exhibit enhanced radiopacity, making them suitable for applications in biomedical imaging. researchgate.netresearchgate.netresearchgate.net
One area of significant interest is the development of radiopaque biodegradable polymers for use in temporary medical implants. researchgate.net For instance, poly(ε-caprolactone) functionalized with this compound has been shown to create materials with sufficient X-ray visibility for monitoring the in vivo degradation of implants. researchgate.net Similarly, the synthesis of terpolymers containing 2-[2',3',5'-triiodobenzoyl]-ethyl methacrylate (B99206) has yielded materials with low thrombogenicity and high radiopacity, showing promise for cardiovascular applications like stents. nih.gov
Future research will likely focus on creating more complex and multifunctional derivatives. This could involve incorporating other functional groups to impart additional properties, such as fluorescence for dual-modal imaging or specific ligands for targeted delivery. The synthesis of such derivatives will require careful optimization of reaction conditions to achieve high yields and purity.
Exploration of Sustainable and Green Chemistry Synthetic Routes
The increasing emphasis on environmental sustainability in chemical manufacturing is driving the exploration of greener synthetic routes for this compound and its derivatives. Traditional synthetic methods often involve the use of hazardous reagents and solvents. acs.org
Future research in this area will focus on several key aspects:
Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or ionic liquids. Research has shown that certain reactions, such as the oxidation of alcohols, can be carried out in water-based systems. google.com
Catalytic Methods: Developing catalytic systems to improve reaction efficiency and reduce waste. For example, iodine itself can act as a catalyst in certain reactions, promoting a more sustainable process. ijrte.orgijarsct.co.in
One-Pot Syntheses: Designing multi-component reactions (MCRs) where multiple steps are carried out in a single reaction vessel, minimizing purification steps and solvent usage. ijrte.org
Alternative Reagents: Investigating the use of less hazardous reagents. For instance, the use of hypervalent iodine reagents is being explored as a "green" oxidant. google.com
The synthesis of this compound itself can be improved. While it is often prepared from the commercially available 2,3,5-triiodobenzoic acid using reagents like thionyl chloride, exploring milder and more selective methods for this conversion is a key research goal. nih.gov The development of efficient and eco-friendly synthetic protocols will be crucial for the large-scale and sustainable production of this important chemical compound.
Integration into Advanced Targeted Drug Delivery Systems
The unique properties of this compound make it an attractive component for advanced drug delivery systems. Its ability to be incorporated into nanoparticles and other drug carriers allows for the development of theranostic platforms that combine diagnostic imaging with therapeutic action. researchgate.netscispace.comnih.gov
The triiodobenzoyl moiety serves a dual purpose in these systems. Firstly, the iodine atoms provide inherent radiopacity, enabling the visualization of the drug delivery vehicle using X-ray-based imaging techniques like computed tomography (CT). researchgate.netnih.gov This allows for real-time monitoring of the biodistribution and accumulation of the drug carrier at the target site.
Secondly, the hydrophobic nature of the triiodobenzoyl group can be exploited in the formulation of self-assembling nanostructures. For instance, amphiphilic conjugates of hyaluronic acid and 2,3,5-triiodobenzoic acid have been shown to form nanoassemblies capable of encapsulating and delivering anticancer drugs like doxorubicin. nih.gov The hyaluronic acid component facilitates targeting to cancer cells that overexpress the CD44 receptor, enhancing the specificity of drug delivery. nih.gov
Future research will focus on designing more sophisticated drug delivery systems incorporating this compound. This includes the development of:
Multimodal Imaging Agents: Combining the radiopacity of iodine with other imaging modalities, such as fluorescence or magnetic resonance imaging (MRI), for more comprehensive diagnostic information.
Stimuli-Responsive Systems: Creating drug carriers that release their payload in response to specific stimuli at the target site, such as changes in pH or enzyme activity.
Targeted Nanoparticles: Functionalizing the surface of nanoparticles containing this compound with specific ligands (e.g., antibodies, peptides) to achieve active targeting of diseased tissues. mdpi.combiorxiv.org
The integration of this compound into these advanced systems holds significant promise for improving the efficacy and reducing the side effects of various therapies.
Expanding the Scope of Iodine-Tagged Probes in Biomedical Research
The presence of three iodine atoms in this compound makes it an excellent tag for various biomedical research applications, particularly in the field of bioimaging. mdpi.comrsc.orgdovepress.com Iodine's high atomic number results in strong X-ray attenuation, making it a valuable contrast agent for CT imaging. dovepress.comnih.gov
Beyond its use in conventional CT, iodine-tagged probes are being explored for other advanced imaging techniques. For example, X-ray fluorescence imaging (XFI) can detect the characteristic fluorescence of iodine, allowing for highly sensitive and element-specific imaging. mdpi.com Small-molecule tracers incorporating a triiodobenzoyl moiety have been successfully used for targeted imaging of cancer cells expressing specific markers like the prostate-specific membrane antigen (PSMA). mdpi.com
The versatility of this compound allows for its conjugation to a wide range of biomolecules, including peptides, antibodies, and nanoparticles, to create targeted probes. mdpi.comgoettingen-research-online.de This enables the visualization and tracking of specific biological processes at the molecular and cellular levels. For instance, an iodine-containing probe, "IodLink," has been developed for immunolabelling and detection in secondary ion mass spectrometry (SIMS). goettingen-research-online.de
Future research in this area will likely involve:
Development of Novel Probes: Synthesizing new iodine-tagged probes with improved properties, such as higher sensitivity, better stability, and enhanced targeting capabilities.
Multimodal Probes: Creating probes that can be detected by multiple imaging modalities, providing complementary information. dovepress.com
Quantitative Imaging: Using iodine-tagged probes for the quantitative analysis of biological targets, which is crucial for understanding disease progression and treatment response. mdpi.com
The continued development of iodine-tagged probes based on this compound will undoubtedly expand the toolkit available to biomedical researchers, leading to new insights into health and disease.
Q & A
Q. What are the standard synthetic routes for 2,3,5-Triiodobenzoyl Chloride (TIBCl) in laboratory settings?
TIBCl is synthesized via the reaction of 2,3,5-triiodobenzoic acid with thionyl chloride (SOCl₂). The process involves refluxing the acid in SOCl₂ until HCl gas evolution ceases, followed by solvent removal under reduced pressure. Recrystallization from dichloromethane yields TIBCl as light brown prisms, with a typical yield of 65% .
Q. How is TIBCl characterized post-synthesis to confirm structural integrity?
Structural confirmation relies on -NMR spectroscopy. Key peaks include aromatic protons at δ 7.89 ppm (1H, para-position) and δ 8.37 ppm (1H, ortho-position). Additional characterization includes melting point analysis (243°C, decomposition) and purity assessment via titration or chromatography .
Q. What safety precautions are critical when handling TIBCl in laboratory settings?
TIBCl is corrosive and releases toxic fumes (HCl, SOCl₂) during synthesis. Use fume hoods, wear acid-resistant gloves, and employ gas traps (e.g., Na₂CO₃) to neutralize acidic vapors. Emergency protocols include immediate skin washing with soap/water and medical consultation for inhalation exposure .
Advanced Research Questions
Q. What strategies can address low yields in TIBCl synthesis due to byproduct formation?
Optimize reaction stoichiometry (7.8 equivalents of SOCl₂ per mole of triiodobenzoic acid) and ensure complete removal of residual SOCl₂ under reduced pressure. Recrystallization in dichloromethane with extended crystal growth periods (3 days at room temperature) improves purity and yield .
Q. How does TIBCl’s reactivity with poly(vinyl alcohol) (PVAL) enable its use in contrast agents for medical imaging?
TIBCl undergoes esterification with PVAL’s hydroxyl groups to form iodinated polymers (TIB-PVAL). These polymers serve as radiopaque contrast agents in spectral photon counting computed tomography (SPCCT) due to their high iodine content and biocompatibility. Reaction conditions include dry NMP solvent, DMAP catalyst, and pyridine to scavenge HCl .
Q. What analytical challenges arise when quantifying TIBCl derivatives in complex matrices (e.g., biological samples)?
Interference from residual thionyl chloride or unreacted triiodobenzoic acid requires rigorous purification (e.g., column chromatography). For applications like polymer synthesis, monitor esterification efficiency via -NMR to track the disappearance of PVAL’s hydroxyl peaks .
Q. How can TIBCl be leveraged to synthesize crystalline derivatives for analytical chemistry?
TIBCl reacts with hydroxy ethers (e.g., ethylene glycol monoethers) to form stable 3,4,5-triiodobenzoate esters. These derivatives are crystallized from dichloromethane or ethanol, enabling precise identification of ethers via melting point and spectroscopic analysis .
Q. What regulatory considerations apply to TIBCl use in preclinical studies?
Compliance with GHS guidelines (e.g., corrosion/toxicity labeling) and adherence to industrial-use restrictions are mandatory. Safety data sheets (SDS) must outline first-aid measures, including immediate medical consultation for exposure incidents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
